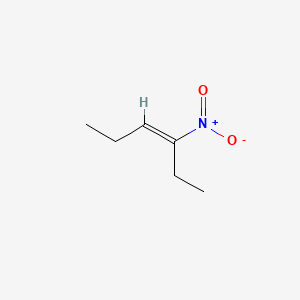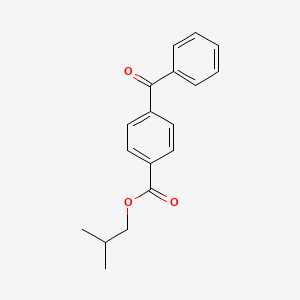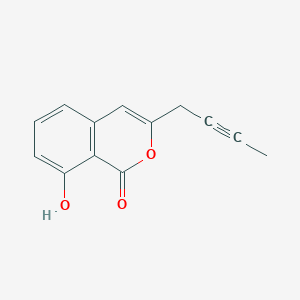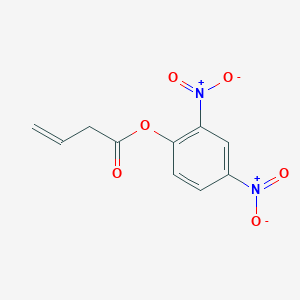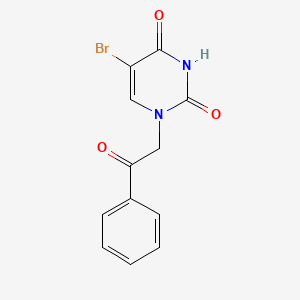
5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a bromine atom, a phenylethyl group, and a pyrimidine-2,4-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of a pyrimidine derivative followed by the introduction of the phenylethyl group. One common method involves the following steps:
Bromination: The starting material, pyrimidine-2,4-dione, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Phenylethylation: The brominated intermediate is then reacted with a phenylethyl halide (e.g., phenylethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: The carbonyl groups in the pyrimidine-2,4-dione core can participate in condensation reactions with various reagents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine-2,4-dione with additional functional groups.
科学研究应用
5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phenylethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrimidine-2,4-dione core can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
相似化合物的比较
Similar Compounds
5-Bromo-2,4-dioxopyrimidine: Lacks the phenylethyl group but shares the brominated pyrimidine-2,4-dione core.
1-(2-Oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but without the bromine atom.
Uniqueness
5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the bromine atom and the phenylethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
66449-36-3 |
|---|---|
分子式 |
C12H9BrN2O3 |
分子量 |
309.11 g/mol |
IUPAC 名称 |
5-bromo-1-phenacylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H9BrN2O3/c13-9-6-15(12(18)14-11(9)17)7-10(16)8-4-2-1-3-5-8/h1-6H,7H2,(H,14,17,18) |
InChI 键 |
PSOXJCHJAXMJER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CN2C=C(C(=O)NC2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14473955.png)
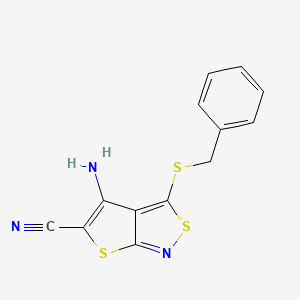
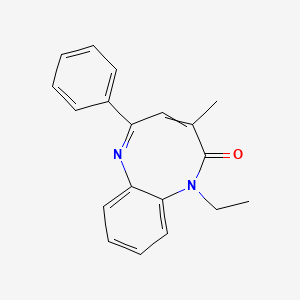
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
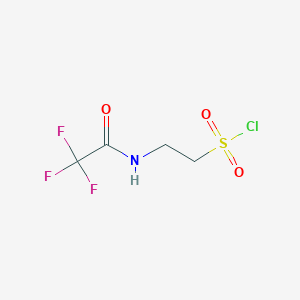
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
